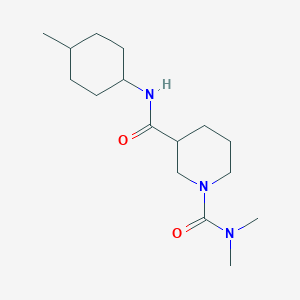
1-(3,4-dichlorobenzoyl)-N-(4-methyl-1,3-thiazol-2-yl)pyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-dichlorobenzoyl)-N-(4-methyl-1,3-thiazol-2-yl)pyrrolidine-2-carboxamide, also known as DAPT, is a small molecule inhibitor that has been widely used in scientific research. DAPT is a γ-secretase inhibitor that blocks the cleavage of amyloid precursor protein (APP) and Notch, which are involved in the pathogenesis of Alzheimer's disease and cancer, respectively.
Mechanism of Action
1-(3,4-dichlorobenzoyl)-N-(4-methyl-1,3-thiazol-2-yl)pyrrolidine-2-carboxamide blocks the cleavage of APP and Notch by inhibiting the activity of γ-secretase, which is a membrane-bound protease that cleaves type I transmembrane proteins. The cleavage of APP by γ-secretase generates amyloid β-peptide (Aβ), which is a major component of the amyloid plaques found in the brains of Alzheimer's disease patients. The cleavage of Notch by γ-secretase generates the Notch intracellular domain (NICD), which translocates to the nucleus and regulates gene expression.
Biochemical and Physiological Effects
This compound has been shown to decrease the production of Aβ in vitro and in vivo. It has also been shown to decrease the proliferation and survival of cancer cells that depend on Notch signaling for their growth. In addition, this compound has been shown to affect stem cell differentiation and regeneration by modulating Notch signaling.
Advantages and Limitations for Lab Experiments
1-(3,4-dichlorobenzoyl)-N-(4-methyl-1,3-thiazol-2-yl)pyrrolidine-2-carboxamide is a potent and selective inhibitor of γ-secretase. It has been widely used in scientific research to study the role of Notch signaling in various physiological and pathological processes. However, this compound has some limitations for lab experiments. It can affect the activity of other proteases that cleave type I transmembrane proteins, such as ADAM10 and ADAM17. In addition, this compound can have off-target effects on other signaling pathways, such as Wnt signaling.
Future Directions
There are several future directions for the research on 1-(3,4-dichlorobenzoyl)-N-(4-methyl-1,3-thiazol-2-yl)pyrrolidine-2-carboxamide. One direction is to develop more potent and selective inhibitors of γ-secretase that can overcome the limitations of this compound. Another direction is to study the role of Notch signaling in the pathogenesis of other diseases, such as cardiovascular diseases and autoimmune diseases. In addition, the use of this compound in combination with other drugs, such as chemotherapy agents, may provide new therapeutic strategies for cancer treatment. Finally, the development of new delivery methods for this compound, such as nanoparticles and liposomes, may improve its efficacy and reduce its side effects.
Synthesis Methods
1-(3,4-dichlorobenzoyl)-N-(4-methyl-1,3-thiazol-2-yl)pyrrolidine-2-carboxamide can be synthesized using a three-step reaction. The first step involves the reaction of 4-methyl-2-thiazolamine with 1,3-dichloro-4-(4-methyl-2-thiazolyl)benzene to form this compound intermediate. The second step involves the reduction of the intermediate with sodium borohydride to form the this compound precursor. The final step involves the reaction of the this compound precursor with trifluoroacetic acid to form this compound.
Scientific Research Applications
1-(3,4-dichlorobenzoyl)-N-(4-methyl-1,3-thiazol-2-yl)pyrrolidine-2-carboxamide has been widely used in scientific research as a γ-secretase inhibitor. It has been shown to block the cleavage of APP and Notch, which are involved in the pathogenesis of Alzheimer's disease and cancer, respectively. This compound has also been used to study the role of Notch signaling in the development of the nervous system, cardiovascular system, and immune system. In addition, this compound has been used to study the role of Notch signaling in stem cell differentiation and regeneration.
properties
IUPAC Name |
1-(3,4-dichlorobenzoyl)-N-(4-methyl-1,3-thiazol-2-yl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2N3O2S/c1-9-8-24-16(19-9)20-14(22)13-3-2-6-21(13)15(23)10-4-5-11(17)12(18)7-10/h4-5,7-8,13H,2-3,6H2,1H3,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJDXDVJXPNBWEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2CCCN2C(=O)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(Dimethylamino)pyridin-4-yl]-(2-methylpiperidin-1-yl)methanone](/img/structure/B7517692.png)


![4-[2-(4-Pyrrol-1-ylphenyl)acetyl]piperazin-2-one](/img/structure/B7517706.png)


![4-[1-(2,5-Dichlorobenzoyl)pyrrolidine-2-carbonyl]piperazin-2-one](/img/structure/B7517729.png)





